Kinome-wide Selectivity Profiling: A High-Potency Inhibitor of FLT3 and VEGFR2 with a Unique Ortho-Methoxy Binding Mode
In a direct head-to-head comparison within a single SAR study, the compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (referred to as Compound 33 in the original literature) exhibited a unique kinome selectivity profile. It potently inhibited both FLT3 and VEGFR2 with IC50 values in the low nanomolar range [1]. This dual inhibition is a key differentiator from closely related analogs that show selectivity for only one of these kinases or require higher concentrations. For example, a direct comparator lacking the 2-methoxyphenyl group showed a >10-fold reduction in potency against VEGFR2 [1]. Furthermore, in an in vivo model of acute myeloid leukemia (AML), Compound 33 induced complete tumor regression at well-tolerated doses, an outcome not observed with structurally similar pyrazolo[3,4-d]pyrimidines lacking the specific 2-methoxyphenyl piperazine substitution [1].
| Evidence Dimension | Kinase Inhibition (FLT3/VEGFR2 Dual Activity) |
|---|---|
| Target Compound Data | IC50 (FLT3): < 10 nM; IC50 (VEGFR2): < 50 nM |
| Comparator Or Baseline | Analog lacking 2-methoxyphenyl group on piperazine: IC50 (VEGFR2) > 500 nM |
| Quantified Difference | >10-fold improvement in VEGFR2 potency |
| Conditions | Biochemical kinase inhibition assay; in vivo MV4-11 AML xenograft model |
Why This Matters
The demonstrated dual FLT3/VEGFR2 inhibition at low nanomolar concentrations is a quantifiable differentiator, as it addresses a known resistance mechanism in AML, making this specific compound a more valuable tool for translational oncology research than single-kinase inhibitors from the same chemotype.
- [1] Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1647-1660. View Source
